molecular formula C6H15NO B1266031 2-Butoxyethylamine CAS No. 6338-52-9

2-Butoxyethylamine

Cat. No. B1266031
CAS RN: 6338-52-9
M. Wt: 117.19 g/mol
InChI Key: BFBKUYFMLNOLOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Butoxyethylamine involves several chemical reactions, highlighting the diversity in approaches for creating similar or derivative compounds. For instance, the synthesis of (S)-2-(Aminomethyl)butanedioic acid illustrates the complexity and specificity of chemical synthesis processes, involving steps such as stereoselective alkylation and Curtius rearrangement (Arvanitis, Motevalli, & Wyatt, 1996). Additionally, the creation of 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol via the Mannich reaction demonstrates another facet of synthesis, highlighting the role of specific reactants and conditions in achieving high yields and desired properties (Guo Peng-pai, 2010).

Molecular Structure Analysis

The molecular structure of 2-Butoxyethylamine derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, the X-ray crystal structure of di-t-butoxyethyne derivatives provides insights into the spatial arrangement and potential reactivity of these compounds (Fornals et al., 1987). Such structural analyses are foundational for predicting and explaining the behavior of these compounds in various chemical contexts.

Chemical Reactions and Properties

2-Butoxyethylamine and its derivatives undergo various chemical reactions that define their properties and applications. The reaction of di-t-butoxyethyne with Fe2(CO)9, leading to the formation of (tetra-t-butoxycyclopentadienone)tricarbonyliron(0), exemplifies the complex reactions these compounds can participate in, offering potential pathways for synthesizing novel materials (Fornals et al., 1987).

Physical Properties Analysis

The physical properties of 2-Butoxyethylamine derivatives, such as solubility, melting point, and stability, are essential for their practical application. For instance, studies on similar compounds focus on optimizing synthesis conditions to achieve high purity and yield, which are directly influenced by their physical properties (Guo Peng-pai, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity, and the ability to undergo specific reactions, are crucial for the application of 2-Butoxyethylamine derivatives. For example, the study of sulfonamides derived from 2-phenylethylamine highlights the exploration of chemical properties for potential biological activity, demonstrating the wide-ranging implications of these chemical characteristics (Rehman et al., 2012).

Scientific Research Applications

  • Commercial Uses

    • Application : 2-Butoxyethanol is used in many domestic and industrial products due to its properties as a surfactant .
    • Method : It is typically mixed into solutions to decrease the surface tension and increase the ability of water to dissolve other molecules .
    • Results : This makes it a useful ingredient in products like paints, cleaning products, and inks .
  • Petroleum Industry

    • Application : It is used in the petroleum industry .
  • Biomass-Derived Biofuels Production

    • Application : 2,3-butanediol, a similar compound, is used in the production of biofuels .
    • Method : The biological conversion of renewable carbon sources with bacteria or yeasts is a sustainable way to produce 2,3-butanediol .
    • Results : Various derivatives can be produced from 2,3-BDO, including isobutyraldehyde, 1,3-butadiene, methyl ethyl ketone (MEK), diacetyl, etc.; among these, there is a large market demand for MEK and 1,3-butadiene each year .
  • Cosmetics and Personal Care Products

    • Application : 2-Butoxyethanol is used in cosmetic products such as hair dyes, nail polishes, nail polish removers, and skin cleansers .
    • Method : It helps prevent the other product ingredients from separating within the formulation and can help keep a substance clear—even after a product is exposed to extreme temperatures during shipping or storage .
    • Results : The Cosmetic Ingredient Review has concluded that butoxyethanol is safe in hair and nail products at concentrations up to 10 percent .
  • Household Cleaning Products

    • Application : Common household cleaning products like glass cleaners, liquid soaps, and all-purpose spray-cleaners contain butoxyethanol .
    • Method : It is used for its ability to help dissolve substances such as grease and dirt .
    • Results : Safe handling instructions should be followed when using cleaning products containing butoxyethanol .
  • Solvents and Adhesives

    • Application : One of the main industrial uses of butoxyethanol is as a solvent in protective surface coatings, such as spray lacquers, quick-dry lacquers and enamels, as well as water-based varnishes and latex paints . It is also an ingredient in adhesives and inks used on food packaging .
    • Method : Butoxyethanol helps decrease the overall thickness of a varnish or paint to help enable smoother application .
  • Acrylic Resin Formulations

    • Application : 2-Butoxyethanol is used in acrylic resin formulations .
  • Asphalt Release Agents

    • Application : It is used as an asphalt release agent .
  • Firefighting Foam

    • Application : 2-Butoxyethanol is used in firefighting foam .
  • Leather Protectors

    • Application : It is used in leather protectors .
  • Oil Spill Dispersants

    • Application : 2-Butoxyethanol is used in oil spill dispersants .
  • Degreaser Applications

    • Application : It is used in degreaser applications .

Safety And Hazards

While the specific safety and hazards of 2-Butoxyethylamine are not detailed in the search results, it’s important to note that safety handling instructions should always be followed when using chemicals .

properties

IUPAC Name

2-butoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBKUYFMLNOLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212785
Record name 2-Butoxyethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyethylamine

CAS RN

6338-52-9
Record name 2-Butoxyethanamine
Source CAS Common Chemistry
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Record name 2-Butoxyethylamine
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Record name 6338-52-9
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Record name 2-Butoxyethylamine
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Record name 2-butoxyethylamine
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Record name 2-Butoxyethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Yelekçp, RB Silverman - Journal of enzyme inhibition, 1998 - Taylor & Francis
Monoamine oxidase is a flavoenzyme that catalyzes the oxidation of a variety of primary, secondary, and tertiary amines. Although primary alkylamines, such as heptylamine, and …
Number of citations: 7 www.tandfonline.com
SW Lardy - 2021 - search.proquest.com
The triphenylmethyl radical was first discovered and isolated by Moses Gomberg at the University of Michigan in the year 1900. The prospect of an isolable carbon-centered radical as …
Number of citations: 0 search.proquest.com
BJ Garcia - 1979 - search.proquest.com
The mechanism of amine catalysis in the phase transfer reaction of benzyl chloride with po tassium acetate has been shown to involve catalysis by a quaternary ammonium salt formed …
Number of citations: 2 search.proquest.com
MV Kahraman - 2001 - search.proquest.com
… The synthesized compounds are 2-Butoxyethylamine-p-Toluenesulfonic acid salt(3), 3 -Propoxypropylamine-pT oluenesulfonic acid salt (6), 4-Ethoxybuthylamine-p-Toluenesulfonic …
Number of citations: 1 search.proquest.com

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